
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine is a chemical compound with the molecular formula C13H16N2O2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a hydroxylamine group and a quinoline ring system. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine typically involves the reaction of 6-butyl-4-hydroxyquinoline with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include solvents like acetone and catalysts such as potassium carbonate (K2CO3) or phase-transfer catalysts like t-butyl-ammonium bromide (TBAB) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and aryl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used .
科学研究应用
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
作用机制
The mechanism of action of N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine involves its interaction with various molecular targets. The hydroxylamine group can form reactive intermediates that interact with cellular components, leading to biological effects. The quinoline ring system can intercalate with DNA, affecting its replication and transcription processes. These interactions can result in antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- 6-Butyl-4-hydroxyaminoquinoline 1-oxide
- 4-Quinolinamine,6-butyl-N-hydroxy-,1-oxide
- N-(6-butyl-1-oxy-quinolin-4-yl)-hydroxylamine
Uniqueness
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits a unique reactivity profile and potential for diverse applications in scientific research and industry .
属性
CAS 编号 |
21070-33-7 |
|---|---|
分子式 |
C13H16N2O2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
N-(6-butyl-1-hydroxyquinolin-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C13H16N2O2/c1-2-3-4-10-5-6-13-11(9-10)12(14-16)7-8-15(13)17/h5-9,16-17H,2-4H2,1H3 |
InChI 键 |
YRZVVZKWZLJRSR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC2=C(C=C1)N(C=CC2=NO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



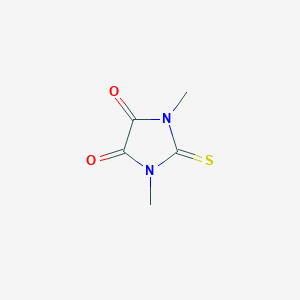


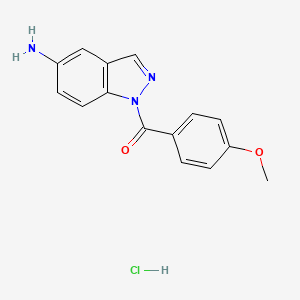
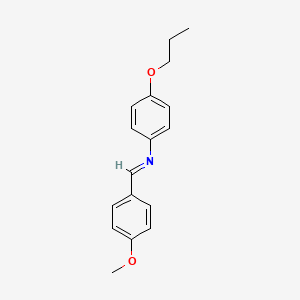
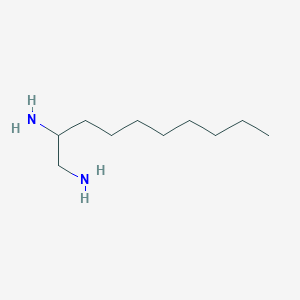
![Tris[4-(trifluoromethyl)phenyl]phosphane oxide](/img/structure/B14708892.png)
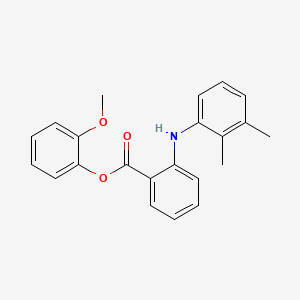
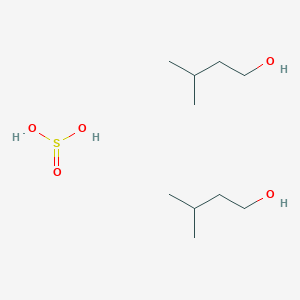

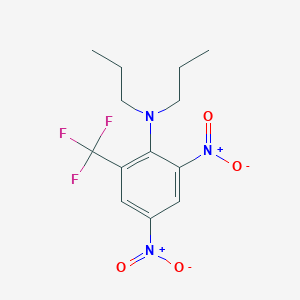

![N-[(4-chlorophenyl)methyl]-2-(2,3-dichlorophenoxy)acetamide](/img/structure/B14708954.png)
